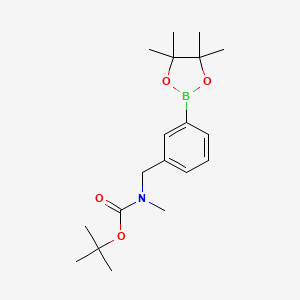

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylmethylcarbamate

描述

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylmethylcarbamate is a boronic ester derivative featuring a tert-butyl carbamate group attached to a benzylmethyl-substituted aromatic ring. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the stability imparted by the pinacol boronate (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) group . The tert-butyl carbamate (Boc) moiety enhances solubility in organic solvents and protects amine functionalities during synthetic processes . Applications span medicinal chemistry (e.g., protease inhibitors, kinase-targeted therapies) and materials science (e.g., conjugated polymers for sensors) .

属性

IUPAC Name |

tert-butyl N-methyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30BNO4/c1-17(2,3)23-16(22)21(8)13-14-10-9-11-15(12-14)20-24-18(4,5)19(6,7)25-20/h9-12H,13H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTZPTINGSOAJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Approach

The core strategy for preparing tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylmethylcarbamate involves:

- Starting from a benzyl carbamate derivative bearing a suitable leaving group (e.g., triflate or bromide) at the 3-position of the aromatic ring.

- Employing bis(pinacolato)diboron as the boron source.

- Using a palladium catalyst, typically PdCl2(dppf) or Pd(PPh3)4, to facilitate the borylation.

- Conducting the reaction in an inert atmosphere (argon or nitrogen) in solvents such as 1,4-dioxane or a mixture of toluene and ethanol.

- Using potassium acetate or sodium carbonate as a base.

- Heating the reaction mixture typically at 80 °C for 4 to 16 hours.

This method is a variant of the Miyaura borylation reaction, widely applied for the formation of aryl boronate esters.

Detailed Reaction Conditions and Examples

| Parameter | Details |

|---|---|

| Starting Material | tert-butyl 3-(trifluoromethylsulfonyloxy)benzylmethylcarbamate or 3-bromobenzylmethylcarbamate |

| Boron Source | Bis(pinacolato)diboron (B2Pin2) |

| Catalyst | PdCl2(dppf)·CH2Cl2 or Pd(PPh3)4 |

| Base | Potassium acetate (KOAc) or sodium carbonate (Na2CO3) |

| Solvent | 1,4-Dioxane, or toluene/ethanol/water mixture |

| Temperature | 80 °C |

| Reaction Time | 4.5 to 16 hours |

| Atmosphere | Argon or nitrogen (inert atmosphere) |

| Purification | Column chromatography on silica gel using EtOAc/Hexanes gradient |

- A mixture of tert-butyl 3-(trifluoromethylsulfonyloxy)benzylmethylcarbamate (10.1 g, 28.4 mmol), bis(pinacolato)diboron (8.7 g, 34.1 mmol), potassium acetate (8.4 g, 85.3 mmol), PdCl2(dppf)·CH2Cl2 (1.4 g), and dppf ligand (1 g) in 1,4-dioxane (170 mL) is flushed with argon.

- The mixture is stirred at 80 °C for 16 hours.

- After cooling, the solvent is evaporated, and the residue is dissolved in ethyl acetate (EtOAc), washed with water and brine, dried over MgSO4, and concentrated.

- The crude product is purified by silica gel chromatography (0-40% EtOAc/Hexanes) to yield the desired this compound.

Alternative Preparation Using Bromide Precursors

An alternative approach uses the bromide derivative of the benzylmethylcarbamate:

- The bromide precursor is reacted with bis(pinacolato)diboron in the presence of Pd(PPh3)4 and sodium carbonate.

- The solvent system includes toluene, ethanol, and water.

- The reaction is degassed and heated at 80 °C for about 4.5 hours.

- Workup involves extraction, washing, drying, and concentration.

- Purification is achieved by silica gel chromatography.

This method typically yields the product in about 93% yield, demonstrating high efficiency and reproducibility.

Mechanistic Insights and Optimization

- The palladium catalyst facilitates oxidative addition of the aryl triflate or bromide, followed by transmetallation with bis(pinacolato)diboron.

- Potassium acetate or sodium carbonate serves as a base to activate the diboron reagent.

- The choice of ligand (dppf or triphenylphosphine) affects the catalyst activity and selectivity.

- Reaction temperature (80 °C) and inert atmosphere prevent side reactions such as deboronation or homocoupling.

- Prolonged reaction times (up to 16 hours) ensure complete conversion, especially for less reactive substrates.

Summary Table of Preparation Methods

| Entry | Starting Material | Catalyst/ Ligand | Base | Solvent(s) | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | tert-butyl 3-(trifluoromethylsulfonyloxy)benzylmethylcarbamate | PdCl2(dppf)·CH2Cl2 / dppf | KOAc | 1,4-Dioxane | 80 | 16 | Not specified | Argon atmosphere; column chromatography |

| 2 | tert-butyl 3-bromobenzylmethylcarbamate | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 80 | 4.5 | 93 | Degassed by sonication; inert atmosphere |

Research Findings and Practical Considerations

- The preparation methods are robust and scalable, suitable for producing gram to multi-gram quantities.

- High purity (>95%) is achievable after chromatographic purification.

- The boronate ester functionality is stable under the reaction conditions and can be used directly in subsequent Suzuki-Miyaura cross-coupling reactions.

- The tert-butyl carbamate protecting group remains intact, allowing further functionalization if needed.

- Reaction monitoring by LC-MS and NMR confirms the formation of the desired product with minimal side products.

化学反应分析

Types of Reactions

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylmethylcarbamate undergoes several types of chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong bases.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group yields boronic acids, while reduction can produce various hydrocarbons .

科学研究应用

Organic Synthesis

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylmethylcarbamate serves as an important intermediate in the synthesis of complex organic molecules. The dioxaborolane group is known for its ability to participate in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is widely used for the formation of carbon-carbon bonds.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki Coupling | Formation of biaryl compounds | |

| Stille Coupling | Synthesis of aryl-stannanes | |

| Negishi Coupling | Formation of aryl-zinc compounds |

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its ability to modulate biological activities. Its derivatives have been investigated for their anti-cancer properties and as potential therapeutic agents against various diseases.

Case Study: Anti-Cancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines. The mechanism involves the inhibition of specific kinases involved in tumor growth.

Material Science

In material science, this compound can be utilized to develop new polymers and materials with enhanced properties. The boron-containing moiety can improve thermal stability and mechanical strength.

Table 2: Applications in Material Science

| Application | Description | Reference |

|---|---|---|

| Polymer Synthesis | Creation of boron-containing polymers | |

| Coatings | Development of durable coatings |

Environmental Chemistry

This compound can also play a role in environmental chemistry as a reagent for detecting heavy metals through boron-based sensors.

作用机制

The mechanism of action of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylmethylcarbamate involves its ability to participate in cross-coupling reactions. The boronate ester group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. This process involves the formation of a palladium complex, which facilitates the transfer of the boronate group to the halide, resulting in the formation of the desired product .

相似化合物的比较

Key Observations :

- Carbamate vs. Ester Groups: Carbamates (e.g., benzylmethylcarbamate) exhibit superior stability in basic conditions compared to esters (e.g., butanoate), which may hydrolyze under similar conditions .

- Aromatic Systems : Indole derivatives (e.g., ) enable π-π stacking in medicinal targets, whereas sulfonylpropyl analogs () enhance polarity for aqueous solubility .

- Synthetic Efficiency : One-step syntheses (e.g., ) offer higher yields (75%) compared to multi-step routes requiring Pd catalysts (~56%) .

Reactivity and Stability

- Steric Effects : The tert-butyl group in benzylmethylcarbamate provides steric shielding, reducing unintended side reactions in cross-couplings .

- Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl in ) decrease boronate reactivity, necessitating harsher coupling conditions .

- Stability: Propanoate esters () are prone to hydrolysis, whereas carbamates (e.g., ) remain intact in physiological environments, making them suitable for prodrug designs .

生物活性

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylmethylcarbamate is a compound that has gained attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C17H26BNO4

- Molecular Weight : 333.2 g/mol

- CAS Number : 2773617

Structure

The compound features a tert-butyl group attached to a benzylmethylcarbamate moiety and a boron-containing dioxaborolane group. This unique structure may contribute to its biological activity.

Research indicates that compounds containing boron often exhibit unique interactions with biological molecules. The dioxaborolane moiety may facilitate interactions with enzymes or receptors due to its ability to form stable complexes with biomolecules.

- Enzyme Inhibition : Some studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways.

- Antioxidant Activity : Preliminary data indicate potential antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of similar carbamate derivatives. The results showed that these compounds could induce apoptosis in cancer cell lines through caspase activation. While specific data on this compound is limited, structural analogs demonstrated significant anticancer effects .

Study 2: Neuroprotective Effects

Another investigation focused on neuroprotective effects in models of neurodegeneration. Compounds with similar structures were found to protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involved the modulation of signaling pathways related to cell survival .

Data Table: Biological Activities of Related Compounds

常见问题

Q. What are the standard synthetic protocols for preparing tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylmethylcarbamate?

This compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution. A common approach involves reacting a benzylmethylcarbamate precursor with a pinacol boronic ester. For example, tert-butyl carbamate derivatives can be coupled with aryl halides using Pd catalysts (e.g., Pd(PPh₃)₄) in anhydrous THF under reflux (60–80°C) . Purification often employs silica gel chromatography with ethyl acetate/hexane gradients. Yields range from 50–75%, depending on steric hindrance and substituent electronic effects.

Q. How can the purity and structural integrity of this compound be validated in laboratory settings?

Routine characterization includes:

- ¹H/¹³C NMR : Verify boronic ester integration (δ 1.0–1.4 ppm for pinacol methyl groups) and carbamate carbonyl (δ 150–155 ppm) .

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₀H₃₁BNO₄⁺: calc. 360.24) .

- FT-IR : Detect B-O stretching (~1340 cm⁻¹) and carbamate C=O (~1690 cm⁻¹) .

Advanced Research Questions

Q. What strategies mitigate boronic ester hydrolysis during multi-step syntheses involving this compound?

The pinacol group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid against hydrolysis. Key practices include:

- Anhydrous conditions : Use molecular sieves or inert gas (N₂/Ar) during reactions .

- pH control : Maintain neutral to slightly basic conditions (pH 7–9) in aqueous workups .

- Protecting group compatibility : Avoid strong acids/bases; tert-butyl carbamate is stable under mild acidic conditions (e.g., TFA deprotection at 0°C) .

Q. How do electronic and steric factors influence cross-coupling efficiency with this boronate ester?

Steric hindrance from the tert-butyl and benzylmethyl groups reduces coupling rates. Optimization strategies include:

Q. What analytical methods resolve contradictions in reaction yields reported for this compound?

Discrepancies often arise from:

- Substituent positioning : Meta-substituted aryl boronic esters (vs. para) exhibit slower coupling kinetics .

- Impurity profiles : Use HPLC-DAD to quantify residual Pd or unreacted precursors .

- Reaction monitoring : In-situ FT-IR tracks boronate consumption rates .

Methodological Challenges

Q. How can stereochemical outcomes be controlled in syntheses leveraging this compound?

Chiral centers in downstream products (e.g., peptidomimetics) require:

Q. What computational tools predict reactivity trends for this boronate ester in medicinal chemistry applications?

- DFT calculations : Model transition states for Suzuki couplings (e.g., B3LYP/6-31G*) .

- Molecular docking : Assess binding affinity of carbamate-boronate hybrids to target enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。